Chicago Sky Blue 6B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

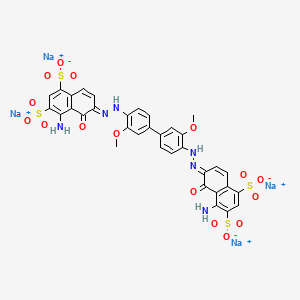

Structure

2D Structure

Properties

IUPAC Name |

tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N6O16S4.4Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-21+,40-22+;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKAWFACSJWKND-MAQYYZNPSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)OC)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=O)C4=C(C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C3)OC)N/N=C\5/C(=O)C6=C(C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])C=C5.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24N6Na4O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

992.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Spectroscopic Elucidation of Chicago Sky Blue 6b

Advanced Spectroscopic Characterization

Modern spectroscopy offers a powerful lens to study the nuanced properties of Chicago Sky Blue 6B at a molecular level.

UV-Vis spectroscopy is instrumental in understanding the electronic structure and aggregation behavior of this compound in solution. The dye exhibits a strong, broad absorption band in the visible region, which is responsible for its intense blue color, and a secondary, weaker band in the ultraviolet region around 320 nm. rsc.org The position and profile of the main visible band are highly sensitive to the dye's environment. rsc.org

In aqueous solutions, the absorption maximum is typically observed around 618-621 nm. rsc.orgnih.govarxiv.org However, in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), this peak shifts to approximately 645 nm. rsc.org When adsorbed onto cellulose (B213188) surfaces like cellophane or cotton, the peak undergoes a further red-shift to 656 nm, suggesting the dye experiences a more apolar environment. rsc.orgresearchgate.net

Crucially, the UV-Vis spectrum is a clear indicator of molecular aggregation. In water, the spectrum of this compound is concentration-dependent; changes in the spectral shape with increasing concentration indicate that the dye molecules self-associate to form aggregates. rsc.org At very low concentrations (e.g., 10⁻⁶ mol dm⁻³), the dye exists as a monomer. rsc.org Conversely, in DMF and DMSO, the dye remains in its monomeric form even at high concentrations. rsc.org Studies on layer-by-layer self-assembled films containing the dye also confirm the formation of aggregates through spectroscopic evidence. arxiv.org

Table 1: UV-Vis Absorption Maxima of this compound in Various Media

| Medium | Wavelength (λmax) | Reference |

|---|---|---|

| Water | 618-621 nm | rsc.org, nih.gov, arxiv.org |

| Dimethylformamide (DMF) | ~645 nm | rsc.org |

| Dimethyl Sulfoxide (DMSO) | ~645 nm | rsc.org |

| Cellophane/Cotton | 656 nm | rsc.org |

FTIR spectroscopy provides detailed information about the functional groups present in the this compound molecule and the intermolecular forces it engages in. The spectrum displays characteristic vibrations that confirm its molecular structure and tautomeric form. Key signals include symmetrical and asymmetrical vibrations of the primary amine groups. researchgate.net A significant band assigned to the C=N stretching vibration supports the presence of the hydrazone tautomer, while another band corresponds to the C-O stretching of the methoxy (B1213986) groups. researchgate.net FTIR studies have also been used to support findings of successful dye incorporation and aggregation in fabricated multilayer films. arxiv.org

Table 2: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3425 / 3290 | Primary Amine (N-H) Symmetric/Asymmetric Stretch | researchgate.net |

| 1565 | Hydrazo Tautomer (C=N) Stretch | researchgate.net |

| 1045 | Methoxy Group (C-O) Stretch | researchgate.net |

Azo dyes like this compound can theoretically exist in equilibrium between two tautomeric forms: an azo form and a hydrazone form. uochb.cz NMR spectroscopy is a definitive tool for investigating this equilibrium in solution. Studies utilizing ¹H and ¹⁵N NMR have conclusively shown that this compound exists predominantly as the hydrazone tautomer in a variety of media, including DMSO, DMF, and aqueous solutions. rsc.orgresearchgate.net A measured one-bond ¹⁵N-¹H coupling constant of 95.9 Hz in DMSO-d6 provides strong evidence for the hydrazone structure. rsc.org This finding is critical as the tautomeric state significantly influences the dye's color, stability, and interactions. unifr.ch

Resonance Raman (RR) spectroscopy enhances vibrational modes associated with the dye's chromophore, offering further insight into its structure and interactions. The RR spectrum of this compound confirms its existence as a hydrazone tautomer. researchgate.netresearchgate.net For instance, distinct peaks can be assigned to the C=C stretching of the phenyl rings (1595 cm⁻¹) and the C=N stretching of the hydrazone form (1566 cm⁻¹). researchgate.net

The spectra are sensitive to the dye's immediate environment. Subtle changes between the spectra in organic solvents (like DMF and DMSO) and in water are attributed to the influence of external hydrogen bonding with water molecules. rsc.orgresearchgate.net On cellulose surfaces, the RR spectra indicate that the dye engages in hydrogen bonding with the cellulose substrate. rsc.orgresearchgate.net Furthermore, the spectrum changes dramatically at very high pH (e.g., pH 13), which signifies a complete conversion from the hydrazone form to a deprotonated anionic species. rsc.org

Table 3: Key Resonance Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1595 | Phenyl Ring (C=C) Stretch | researchgate.net |

| 1566 | Hydrazo Tautomer (C=N) Stretch | researchgate.net |

Mass spectrometry is a critical technique for identifying the intermediate and final products formed during the degradation of this compound. The biotransformation or photocatalytic degradation of azo dyes is an area of significant environmental interest. nih.gov Enzymatic degradation, for example by laccase, can initiate the destruction of the dye's chromophore. researchgate.net A key degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). For this compound, this cleavage can lead to the formation of aromatic amines, including the known carcinogen 3,3'-dimethoxybenzidine. researchgate.net MS, often coupled with liquid chromatography (LC-MS), allows for the separation and identification of these degradation products based on their mass-to-charge ratio, enabling the elucidation of the complete degradation pathway. mdpi.com

Molecular Aggregation Phenomena

Like many direct dyes, this compound exhibits a strong tendency to self-associate into dimers and higher-order aggregates in aqueous solutions. rsc.orgprimescholars.com This aggregation is driven by non-covalent interactions, such as van der Waals forces, between the planar aromatic structures of the dye molecules. primescholars.com

The phenomenon is highly dependent on factors such as dye concentration, the presence of electrolytes, and temperature. primescholars.comresearchgate.net As established through UV-Vis spectroscopy, aggregation is prominent in water and increases with dye concentration, as evidenced by shifts in the absorption spectrum. rsc.org In contrast, the dye typically exists as a monomer in organic solvents like DMF and DMSO, where solvent-dye interactions overcome the dye-dye associative forces. rsc.org The formation of aggregates significantly affects the dye's properties, including its color and its interaction with substrates. primescholars.com

Table 4: List of Chemical Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | Direct Blue 1, CSB |

| Dimethylformamide | DMF |

| Dimethyl Sulfoxide | DMSO |

| Water | H₂O |

| Cellulose | - |

| Poly(allylamine hydrochloride) | PAH |

| 3,3'-dimethoxybenzidine | - |

Formation of Dimers and Higher-Order Aggregates in Solution

In aqueous solutions, this compound molecules exhibit a strong tendency to self-associate into dimers and higher-order aggregates. This process is primarily driven by the desire to minimize the hydrophobic surface area exposed to water and is heavily influenced by concentration. The aggregation in solution can be monitored using UV-Vis absorption spectroscopy.

In a dilute aqueous solution (10⁻⁵M), CSB displays an intense, broad absorption band in the visible region with a maximum peak at approximately 618 nm. arxiv.org This peak is characteristic of the monomeric form of the dye. As the concentration of the dye increases, changes in the absorption spectrum, such as a blue shift (hypsochromic shift) of the main absorption band, are typically observed. This phenomenon is indicative of the formation of H-aggregates, where the molecules are arranged in a parallel, face-to-face orientation. The formation of these aggregates is a direct consequence of the intermolecular forces at play between the dye molecules.

| Spectroscopic Data for CSB in Solution | |

| Solvent | Aqueous |

| Concentration | 10⁻⁵ M |

| Absorption Maximum (λmax) | 618 nm |

| Observation | Characteristic of the monomeric form of CSB. arxiv.org |

Nano-Crystalline Aggregate Formation in Self-Assembled Films

The aggregation of this compound is not limited to solutions; it readily forms highly ordered structures in thin films. Specifically, nano-crystalline aggregates have been successfully fabricated using a layer-by-layer (LbL) self-assembly technique. arxiv.orgworldscientific.com This method involves the alternate electrostatic adsorption of the anionic CSB dye and a polycation, such as poly(allylamine hydrochloride) (PAH), onto a solid substrate. arxiv.orgworldscientific.com

The process and resulting structures have been characterized by several analytical techniques:

UV-Vis Absorption Spectroscopy : Confirms the successful and regular incorporation of CSB molecules into the multilayer films and indicates the formation of aggregates. worldscientific.com

Fourier-Transform Infrared (FTIR) Spectroscopy : Further supports the evidence of aggregate formation within the self-assembled layers. arxiv.orgworldscientific.com

Scanning Electron Microscopy (SEM) : Provides direct visual evidence, confirming the presence of nano-crystalline aggregates within the LbL films. arxiv.orgworldscientific.com

The formation of these nano-crystalline domains highlights the strong intrinsic tendency of CSB to self-organize into well-defined supramolecular structures. arxiv.orgworldscientific.com

| Research Findings on Nano-Crystalline Aggregates | |

| Fabrication Method | Electrostatic Layer-by-Layer (LbL) Self-Assembly with Poly(allylamine hydrochloride) (PAH). arxiv.orgworldscientific.com |

| Evidence of Aggregation | UV-Vis and FTIR Spectroscopy. arxiv.orgworldscientific.com |

| Confirmation of Morphology | Scanning Electron Microscopy (SEM) confirmed the formation of nano-crystalline aggregates. arxiv.orgworldscientific.com |

Influence of Intermolecular Interactions on Aggregation Behavior

The observed aggregation of this compound in both solution and thin films is governed by a combination of non-covalent intermolecular interactions stemming from its complex molecular structure.

The structure of CSB contains several key functional groups that dictate its interactions. nih.gov

| Structural Features of this compound | |

| Molecular Formula | C₃₄H₂₄N₆Na₄O₁₆S₄ nih.gov |

| Molecular Weight | 992.8 g/mol nih.gov |

| Hydrogen Bond Donors | 4 (from -NH₂ and -OH groups) nih.gov |

| Hydrogen Bond Acceptors | 22 (from -SO₃⁻, -OH, -N=N-, and -OCH₃ groups) nih.gov |

The primary forces driving aggregation are:

π-π Stacking : The CSB molecule possesses extensive planar aromatic regions, including naphthalene (B1677914) and biphenyl (B1667301) systems. nih.govresearchgate.net These large, electron-rich surfaces promote significant π-π stacking interactions, which are a major driving force for bringing the molecules together in a co-facial arrangement. sielc.com This type of interaction is fundamental to the formation of both H-aggregates in solution and the ordered packing in nano-crystals.

Hydrogen Bonding : CSB is rich in both hydrogen bond donor (amino and hydroxyl groups) and acceptor (sulfonate, hydroxyl, and azo groups) sites. nih.gov This allows for the formation of a robust network of intermolecular hydrogen bonds, which significantly enhances the stability of the aggregates once they are formed.

Electrostatic Interactions : As a tetrasodium (B8768297) salt of a sulfonic acid, CSB is an anionic molecule in solution. caymanchem.com The electrostatic repulsion between the negatively charged sulfonate groups can modulate the aggregation process. However, these same charges are crucial for assembly techniques like the LbL method, where they drive the adsorption of the dye onto a positively charged polymer layer. arxiv.orgworldscientific.com

These interactions collectively contribute to the spontaneous self-assembly of this compound into well-defined dimeric, aggregated, and nano-crystalline structures.

Synthetic Methodologies and Chemical Modifications

Chemical Synthesis Approaches for Chicago Sky Blue 6B and Related Azo Compounds

The primary industrial synthesis of this compound, also known by its Colour Index name Direct Blue 1, is a well-documented example of a disazo dye synthesis. wikipedia.orgworlddyevariety.com The process involves two core steps: diazotization and coupling. fsw.ccnih.gov

The synthesis commences with the diamine o-dianisidine (3,3′-Dimethoxybenzidine). This starting material undergoes a process called tetra-azotization, which is essentially two simultaneous diazotization reactions on the same molecule. The reaction is conducted in an acidic medium, typically with hydrochloric acid and sodium nitrite , at cold temperatures (0–5 °C) to form a relatively unstable tetraazonium salt. nih.govorgsyn.org The low temperature is crucial to prevent the decomposition of the diazonium groups. chemistrystudent.com

This reactive intermediate is then immediately used in the coupling step. It is reacted with two equivalents of a coupling agent, specifically 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid (commonly known as Chicago Acid or H-acid). worlddyevariety.comnih.gov This reaction is performed under alkaline conditions, which are necessary to activate the naphthol derivative for electrophilic substitution. worlddyevariety.comorgsyn.org The diazonium salt acts as the electrophile, attacking the electron-rich naphthalene (B1677914) ring system of the H-acid to form the azo linkages. The final step involves converting the dye into its tetrasodium (B8768297) salt to ensure water solubility. nih.gov

This synthetic strategy is versatile and can be applied to a wide range of related azo compounds by varying the diamine and the coupling partner. For instance, other diamines like benzidine or o-tolidine can be diazotized and coupled with various aminonaphthol sulfonic acids such as S acid (1-amino-8-naphthol-4-sulfonic acid), J acid (2-amino-5-naphthol-7-sulfonic acid), or Gamma acid (2-amino-8-naphthol-6-sulfonic acid) to produce a diverse library of direct dyes. orgsyn.org

The fundamental reactions involved in this process are summarized in the table below.

| Reaction Type | Key Reagents | Intermediate/Product | Purpose |

| Diazotization | Aromatic Primary Amine, Sodium Nitrite, Hydrochloric Acid | Diazonium Salt | Converts an amino group into a reactive diazonium group (–N₂⁺), which is a powerful electrophile. |

| Azo Coupling | Diazonium Salt, Electron-Rich Compound (e.g., Phenol, Aniline, Naphthol derivative) | Azo Compound | Forms the characteristic azo bond (–N=N–) that links aromatic rings, creating the extended conjugated system of the dye. |

| Reductive Cleavage | Reducing agents (e.g., Zinc dust, Sodium dithionite) | Aromatic Amines | Breaks the azo bond to yield the constituent amines. This is often used in analysis, not synthesis. tandfonline.comacs.org |

Derivatization Strategies for Modified Spectroscopic or Biological Activities

This compound is not only a dye but also a molecule with a range of documented biological activities, making it a lead compound for further development. caymanchem.comhimedialabs.com Research has shown it to be a potent inhibitor of L-glutamate uptake into synaptic vesicles and an allosteric inhibitor of the Macrophage Migration Inhibitory Factor (MIF). bio-techne.comselleckchem.comtocris.com More recently, it has been identified as an inhibitor of α-synuclein fibrillation, a key process in Parkinson's disease. nih.gov

These biological activities have spurred interest in creating derivatives of this compound to enhance its therapeutic potential. A primary challenge with the parent compound is its high water solubility and likely poor bioavailability, which could limit its effectiveness as a drug targeting the central nervous system. nih.gov Therefore, derivatization strategies are focused on modifying its structure to improve delivery to target organs. nih.gov

One proposed strategy involves the formulation of this compound into liposomes. Encapsulating the dye within these lipid-based nanoparticles could improve its delivery and reduce potential systemic side effects. nih.gov While this is a formulation approach rather than a direct chemical derivatization of the molecule itself, it represents a key modification strategy to alter its biological performance.

| Biological Target | Parent Compound Activity | Goal of Derivatization | Example Strategy |

| α-synuclein | Inhibits aggregation and cell-to-cell propagation. nih.gov | Improve bioavailability and brain delivery for potential Parkinson's disease therapy. nih.gov | Encapsulation in liposomes. nih.gov |

| Vesicular Glutamate (B1630785) Transporters (vGLUTs) | Potent competitive inhibitor of L-glutamate uptake. caymanchem.comscbt.com | Enhance specificity and cell permeability for neurological research tools. | Not specified in reviewed literature. |

| Macrophage Migration Inhibitory Factor (MIF) | Allosteric inhibitor with an IC₅₀ of 0.81 μM. selleckchem.com | Improve potency and in vivo stability for anti-inflammatory applications. | Not specified in reviewed literature. |

Inhibition of Vesicular Glutamate Transporters (VGLUTs)

This compound is recognized as a potent, albeit non-selective, inhibitor of vesicular glutamate transporters (VGLUTs). nih.gov These transporters are crucial for loading glutamate, the primary excitatory neurotransmitter in the mammalian brain, into synaptic vesicles for subsequent release. nih.govresearchgate.netresearchgate.netfrontiersin.org The activity of VGLUTs, particularly VGLUT1 and VGLUT2, directly influences the amount of glutamate released into the synaptic cleft, playing a critical role in glutamatergic neurotransmission and excitotoxicity. nih.gov

Competitive Inhibition Mechanisms

Research has characterized this compound as a competitive inhibitor of VGLUTs. researchgate.net This mechanism implies that the compound directly competes with glutamate for the binding site on the transporter protein. Due to its structural characteristics, which bear some resemblance to glutamate, CSB6B can occupy the transporter's active site, thereby preventing the uptake of glutamate into the vesicles without affecting plasma membrane transporters. researchgate.net This competitive action is a key aspect of its ability to modulate glutamatergic signaling.

Impact on Glutamate Uptake in Synaptic Vesicles

The primary consequence of CSB6B's interaction with VGLUTs is the potent inhibition of L-glutamate uptake into synaptic vesicles. nih.govrndsystems.com By blocking this crucial step, CSB6B effectively reduces the amount of glutamate available for release from presynaptic terminals. nih.govresearchgate.netresearchgate.netnih.gov Studies using microdialysis have demonstrated that pretreatment with CSB6B significantly lowers the extracellular concentration of glutamate, particularly under conditions that would normally trigger a massive release, such as cerebral ischemia. nih.govresearchgate.netresearchgate.netnih.gov This reduction in vesicular loading and subsequent release is a direct outcome of its inhibitory effect on VGLUTs. nih.gov In experimental models of focal cerebral ischemia, this inhibition has been shown to be neuroprotective, reducing infarct size and improving neurological outcomes. nih.govresearchgate.net

Modulation of Macrophage Migration Inhibitory Factor (MIF) Activity

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a central role in the inflammatory cascade and immune response. nih.govnih.gov It is recognized as an upstream mediator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases. nih.govrcsb.org this compound has been identified as a novel and potent modulator of MIF activity. rndsystems.com

Allosteric Inhibition Mechanisms

Unlike its competitive action on VGLUTs, this compound inhibits MIF through an allosteric mechanism. rndsystems.comnih.govresearchgate.net It does not bind to the enzyme's catalytic active site. rcsb.org Instead, CSB6B binds to a site on the protein's surface, interacting with residues from three different monomers of the MIF trimer. nih.govrcsb.org This binding is primarily driven by hydrophobic interactions, which are further stabilized by hydrogen bonds with specific residues. nih.govrcsb.org This allosteric binding event induces a conformational change in the MIF protein, which in turn interferes with its biological functions without directly blocking the tautomerase active site. nih.govrcsb.orgresearchgate.net Research has shown that CSB6B can also promote the proteasome-mediated degradation of MIF, further reducing its cellular levels. nih.gov

| Inhibitor | Target | Mechanism | IC₅₀ |

| This compound | MIF | Allosteric Inhibition | 0.81 μM rndsystems.comnih.gov |

Implications for Pro-inflammatory Activity

The allosteric inhibition of MIF by this compound has significant consequences for its pro-inflammatory functions. nih.gov MIF is a key regulator of innate immunity and is involved in a wide range of cellular processes that drive inflammation. nih.gov By binding to MIF and altering its structure, CSB6B effectively impairs the cytokine's pro-inflammatory activities. nih.govresearchgate.net This inhibition has been shown to suppress critical inflammatory signaling pathways, such as the NF-κB pathway. nih.govresearchgate.net Studies have demonstrated that treatment with CSB6B leads to a reduction in the levels of pro-inflammatory cytokines like IL-1β, IL-6, IL-18, and TNFα, particularly in the context of neuroinflammation following ischemic events. uj.edu.pl This anti-inflammatory effect highlights the therapeutic potential of targeting the MIF pathway. researchgate.netnih.gov

Interactions with Protein Aggregation Pathways

Protein aggregation is a pathological hallmark of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease. nih.govsnu.ac.krnih.gov this compound has been shown to interact with and inhibit the aggregation pathways of key proteins implicated in these conditions.

Research demonstrates that CSB6B inhibits the fibrillation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease, in a concentration-dependent manner. snu.ac.krresearchgate.net This inhibition is achieved through direct binding to the N-terminus of the α-synuclein protein. nih.govsnu.ac.kr By interacting with this region, CSB6B interferes with both the initial (de novo) and seeded aggregation of α-synuclein. nih.govsnu.ac.kr Furthermore, it has been shown to block the cell-to-cell propagation of α-synuclein aggregates. nih.govsnu.ac.kr

In the context of Alzheimer's disease, CSB6B has been identified as a small molecule that can disrupt the binding of synaptotoxic amyloid-β (Aβ) oligomers to the cellular prion protein (PrPC). nih.gov PrPC is thought to act as a receptor for Aβ oligomers, mediating their neurotoxic effects. nih.gov CSB6B acts as a competitive inhibitor of this Aβ-PrPC interaction, demonstrating its potential to interfere with a critical step in Alzheimer's disease pathogenesis. nih.govnih.gov

| Protein Target | Effect of this compound | Mechanism of Action |

| α-Synuclein | Inhibits de novo and seeded aggregation; Inhibits cell-to-cell propagation. nih.govsnu.ac.kr | Binds directly to the N-terminus of the protein. nih.govsnu.ac.kr |

| Amyloid-β (Aβ) / Prion Protein (PrPC) | Inhibits the binding of Aβ oligomers to PrPC. nih.gov | Acts as a competitive inhibitor of the Aβ-PrPC interaction. nih.govnih.gov |

Inhibition of Alpha-Synuclein (B15492655) Fibrillation and Propagation

This compound (CSB) has been identified as a potent inhibitor of the aggregation and cell-to-cell propagation of alpha-synuclein (α-synuclein), a protein centrally implicated in Parkinson's disease (PD). snu.ac.kr The aggregation of α-synuclein into Lewy bodies is a pathological hallmark of synucleinopathies. researchgate.net CSB demonstrates the ability to inhibit the fibrillation of α-synuclein in a concentration-dependent manner. researchgate.netnih.gov This inhibition extends to both the initial de novo formation of aggregates and the subsequent seeded polymerization, where pre-existing fibrils catalyze the aggregation of soluble proteins. snu.ac.krresearchgate.netnih.gov

In cell-free systems, the addition of pre-formed α-synuclein fibrils (PFFs) significantly shortens the lag phase of fibrillation, and CSB effectively reduces the formation of fibril products in this seeded reaction. researchgate.net Furthermore, in cellular models designed to study cell-to-cell propagation, CSB treatment significantly reduces the spread of α-synuclein aggregates. nih.gov At concentrations of 0.1, 1, and 10 μM, CSB was shown to inhibit the propagation of α-synuclein between cells, as evidenced by a marked reduction in the formation of intracellular fluorescent puncta, which represent aggregated protein. nih.gov These findings suggest that CSB can interfere with the key pathogenic processes of α-synuclein aggregation and its spread throughout the brain. snu.ac.kr

Table 1: Effect of this compound on Cell-to-Cell Propagation of α-Synuclein

| Concentration (μM) | Outcome | Reference |

|---|---|---|

| 0.1 | Inhibition of propagation | nih.gov |

| 1.0 | Inhibition of propagation | nih.gov |

| 10.0 | Inhibition of propagation | nih.gov |

Direct Binding Interactions with Protein N-Termini (e.g., Alpha-Synuclein)

The inhibitory effect of this compound on α-synuclein fibrillation is mediated by its direct binding to the protein. snu.ac.krresearchgate.net Spectroscopic studies, specifically using Nuclear Magnetic Resonance (NMR), have demonstrated that CSB preferentially binds to the N-terminus of the α-synuclein molecule. snu.ac.kr The interaction is most pronounced with the amphipathic N-terminal region (residues 1-60) and, to a lesser degree, with the non-amyloid-β component (NAC) region (residues 61-95), which is essential for pathogenic aggregation. snu.ac.kr

The N-terminal domain of α-synuclein is known to play a crucial role in the protein's interaction with membranes and its propensity to fold into helical structures. nih.govnih.gov CSB's binding to this N-terminal region is thought to sterically hinder the protein-protein interactions necessary for the fibrillation process to occur. snu.ac.kr The binding interaction also appears to involve aromatic residues within the α-synuclein sequence, such as tyrosine 39 and phenylalanine 94, suggesting that CSB may stack with the rings of these residues. snu.ac.kr This direct interaction with the N-terminus distinguishes CSB's mechanism from some other known fibrillation inhibitors. snu.ac.kr

Competitive Inhibition of Amyloid-Beta (Aβ) Binding to Prion Protein (PrPc)

Beyond its effects on α-synuclein, this compound also interacts with key proteins involved in Alzheimer's disease pathology. The cellular prion protein (PrPc) has been identified as a potential receptor for toxic oligomeric forms of amyloid-beta (Aβ). nih.gov CSB has been identified as the first small molecule that acts as a PrPc ligand capable of inhibiting the binding of Aβ to PrPc. nih.gov

This action is described as a competitive inhibition. nih.gov By binding to PrPc, CSB can block the interaction site for Aβ oligomers, thereby potentially mitigating their synaptotoxic effects. nih.gov The discovery of CSB's ability to disrupt this interaction was facilitated by the development of a novel high-throughput screening assay. nih.gov This finding suggests that compounds binding to PrPc, like CSB, could have therapeutic potential in Alzheimer's disease by preventing the initial binding event that leads to downstream neurotoxicity. nih.govnih.gov

Enzyme and Signaling Pathway Modulation

Inhibition of Calcium/Calmodulin-Dependent Protein Kinase Phosphatase (CaMKP) Isoforms

This compound functions as an effective inhibitor of the Calcium/Calmodulin-Dependent Protein Kinase Phosphatase (CaMKP) family. nih.gov This family includes CaMKP and its nuclear isoform, CaMKP-N, which are serine/threonine protein phosphatases. nih.gov These enzymes play a regulatory role in the CaMK cascade by dephosphorylating and thus deactivating CaM kinases I, II, and IV. nih.gov

CSB inhibits both CaMKP and CaMKP-N with notable potency. caymanchem.com The compound shows selectivity for these phosphatases over others, such as protein phosphatase 2C (PP2C) and calcineurin, which are inhibited to a much lesser extent at similar concentrations. nih.govcaymanchem.com In cell-based experiments, treatment with CSB was shown to suppress the dephosphorylation of CaMKIV, confirming its efficacy as a potent inhibitor of CaMKP and CaMKP-N in a cellular context. nih.gov The inhibition of CaMKII signaling by CSB has been linked to improved cardiomyocyte contractility and reduced scar size following myocardial infarction in mice. jci.orgnih.gov

Table 2: Inhibitory Concentration (IC50) of this compound on CaMKP Isoforms

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| CaMKP | 4.1 | caymanchem.com |

| CaMKP-N | 1.0 | caymanchem.com |

Inhibition of Sodium/Taurocholate Cotransporting Polypeptide (NTCP)

This compound is an inhibitor of the Sodium/Taurocholate Cotransporting Polypeptide (NTCP), also known as SLC10A1. caymanchem.comnih.gov NTCP is the primary transporter responsible for the uptake of conjugated bile acids into hepatocytes and also serves as the cellular entry receptor for the hepatitis B (HBV) and hepatitis D (HDV) viruses. nih.govresearchgate.net

By inhibiting NTCP, CSB can block the uptake of bile acids. nih.govnih.gov Studies screening libraries of clinically approved drugs identified CSB as one of five compounds that effectively inhibited NTCP-mediated bile acid uptake and subsequently reduced HBV/HDV infection in HepaRG cells in a dose-dependent manner. nih.govresearchgate.net The inhibitory concentration (IC50) for NTCP has been determined to be 7.1 µM. caymanchem.comnih.gov This inhibitory action presents a potential mechanism for antiviral strategies targeting HBV and HDV. nih.govresearchgate.net

Table 3: Inhibitory Concentration (IC50) of this compound on NTCP

| Transporter | IC50 (μM) | Reference |

|---|---|---|

| NTCP | 7.1 | caymanchem.comnih.gov |

Influence on NF-κB Signaling Pathway

This compound exerts a significant influence on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. nih.govnih.gov Research indicates that CSB can inhibit the NF-κB pathway, leading to a reduction in inflammation. researchgate.netmedchemexpress.comnih.gov This has been observed in the context of neuroinflammation associated with both Alzheimer's disease and osteoarthritis. nih.govnih.gov

In microglia, the brain's resident immune cells, Aβ-induced activation leads to chronic neuroinflammation. nih.gov CSB was found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-1β, by suppressing the NF-κB pathway in these cells. nih.gov Similarly, in a rat model of osteoarthritis, CSB alleviated the inflammatory response induced by interleukin-1β by inhibiting the MAPK/NF-κB pathway. researchgate.netmedchemexpress.comnih.gov This inhibition of NF-κB, along with the NOD-like receptor pyrin domain containing-3 (NLRP3) inflammasome, positions CSB as a molecule that can counteract inflammatory processes in multiple disease models. nih.govnih.gov

An in-depth analysis of the molecular and biochemical interactions of the chemical compound this compound reveals its significant influence on key cellular proteins involved in inflammatory and neurodegenerative processes. This article focuses exclusively on its roles in the degradation of Macrophage Migration Inhibitory Factor (MIF) and the modulation of High-Temperature Requirement Protein A1 (HTRA1).

Molecular Pharmacology and Biochemical Interactions

Proteasome-Mediated Macrophage Migration Inhibitory Factor (MIF) Degradation

Chicago Sky Blue 6B (CSB), also known as Direct Blue 53, has been identified as an allosteric inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in a variety of inflammatory diseases. Research has demonstrated that this compound promotes the degradation of MIF through the proteasomal pathway. nih.gov This mechanism of action is significant as it leads to a reduction in cellular MIF levels, thereby attenuating its pro-inflammatory effects. researchgate.net

Studies have shown that the interaction of this compound with MIF is unique among MIF inhibitors. biorxiv.org It binds to a site distinct from the active tautomerase site, inducing a conformational change that renders MIF susceptible to ubiquitination and subsequent degradation by the proteasome. researchgate.net This mode of action has been observed to suppress osteoclastogenesis and bone resorption in in vitro models by inhibiting the NF-κB signaling pathway, a key pathway regulated by MIF. nih.gov The binding of this compound involves interactions with residues from three different monomers of the MIF trimer, highlighting a distinct allosteric inhibition mechanism. biorxiv.org

The following table summarizes the key findings related to the effects of this compound on MIF:

| Interaction | Effect | Downstream Consequence |

| Allosteric binding to MIF trimer | Promotes proteasome-mediated degradation of MIF nih.gov | Inhibition of NF-κB signaling pathway nih.govresearchgate.net |

| Induces ubiquitination of MIF researchgate.net | Suppression of osteoclast differentiation and bone resorption nih.gov |

Modulation of High-Temperature Requirement Protein A1 (HTRA1) Secretion and Abundance

Recent high-throughput screening has identified this compound as a modulator of High-Temperature Requirement Protein A1 (HTRA1), a secreted serine protease involved in various cellular processes, including the degradation of extracellular matrix proteins. nih.gov HTRA1 has been implicated in the pathogenesis of age-related macular degeneration (AMD). nih.gov

A study utilizing CRISPR/Cas9-engineered ARPE-19 cells with a HiBiT tag on HTRA1 revealed that this compound enhances both the secretion and intracellular levels of HTRA1. nih.gov Specifically, treatment with this compound resulted in a significant fold increase in both secreted and intracellular HTRA1 protein. nih.gov This effect was determined to be post-translational, as no corresponding increase in HTRA1 mRNA levels was observed. biorxiv.org

Interestingly, while this compound increases the abundance of HTRA1, it does not appear to affect its specific enzymatic activity. nih.gov Computational modeling suggests that this compound may bind to the non-catalytic face of the HTRA1 trimer interface. nih.gov This interaction is thought to modulate the protein's stability or trafficking, leading to increased levels without altering its inherent proteolytic function. nih.gov

The table below details the observed effects of this compound on HTRA1:

| Parameter | Fold Change (Mean ± SD) | Method of Verification |

| Endogenous HTRA1 Secretion | 2.0 ± 0.3 nih.gov | HiBiT Assay nih.gov |

| Intracellular HTRA1 Levels | 1.7 ± 0.2 nih.gov | HiBiT Assay, HiBiT Blotting nih.govbiorxiv.org |

Advanced Research Applications in Analytical and Imaging Sciences

Enhancing Histochemical and Immunofluorescence Techniques

Chicago Sky Blue 6B is widely recognized in histology and cytology as an effective agent for improving the quality of microscopic imaging. Its primary roles in this domain are the reduction of unwanted background signals and the enhancement of visual contrast.

A principal application of this compound is as a counterstain to diminish background autofluorescence in fluorescence and immunofluorescence histochemistry. selleckchem.comtargetmol.comabcam.com Autofluorescence is the natural emission of light by biological structures, which can obscure the specific signals from fluorescent probes and labels, leading to poor image quality and inaccurate results. This compound helps to quench this non-specific fluorescence, thereby increasing the signal-to-noise ratio and allowing for a clearer identification of the target structures. caymanchem.com This characteristic makes it an invaluable tool for researchers and laboratory professionals seeking to achieve dependable and precise outcomes in fluorescence microscopy.

Beyond its anti-autofluorescence properties, this compound serves as a potent contrast stain. By staining the background, it provides a stark contrast that makes specific cellular components or pathogens more visible. A notable example is its use in the diagnosis of dermatophytoses (fungal infections). In this application, it stains fungal elements, such as hyphae and spores, a distinct blue color against a pink to purplish background of cellular debris. nih.gov This color contrast facilitates the rapid location of fungal elements, even when they are sparse. nih.gov

Research comparing this compound (CSB) with traditional methods like the potassium hydroxide (B78521) (KOH) mount has demonstrated its superiority in diagnostic settings. While KOH preparations show fungal elements as colorless, refractile structures, CSB provides a distinct color, making the branching and septate nature of the hyphae easier to appreciate. nih.gov Studies have shown that the CSB stain has a significantly higher sensitivity compared to both KOH mounts and fungal cultures for identifying dermatophytes. nih.gov For instance, in one study, the CSB stain was positive in 85% of cases, compared to 70% for the KOH mount and 59% for culture. nih.gov This demonstrates its effectiveness as a simple, rapid, and qualitatively superior office-based diagnostic method. nih.gov

Table 1: Comparison of Diagnostic Efficacy for Dermatophytoses

| Diagnostic Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |

|---|---|---|---|---|---|

| This compound Stain | 98% | 34% | 68% | 93% | 72% |

| Potassium Hydroxide (KOH) Mount | 71% | 32% | 60% | 43% | 55% |

Data derived from a study comparing diagnostic methods against culture as the reference standard. nih.gov

Chromatographic Separation and Analysis

The unique chemical structure of this compound, particularly its four sulfonate groups, presents specific challenges and opportunities for its analysis using chromatographic techniques. sielc.com

Methods for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) have been developed to separate the compound from other components. sielc.com One specialized method utilizes a negatively-charged, cation-exchange BIST™ A+ column. sielc.com This method is compatible with various detectors, including visible light (Vis), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), and Mass Spectrometry (LC-MS), offering high selectivity and excellent peak shape. sielc.comsielc.com

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | BIST™ A+, 4.6x150 mm, 5µm, 100Å |

| Mobile Phase | Gradient Acetonitrile (MeCN) |

| Buffer | 5 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) phosphate, pH 4.0 |

| Flow Rate | 1.0 mL/min |

| Detection | Visible (Vis) at 600 nm |

Data based on the BIST™ method developed by SIELC Technologies. sielc.com

The separation of the highly anionic this compound on a negatively charged column is achieved through a novel mechanism known as Bridge Ion Separation Technology (BIST™). sielc.comsielc.com This technique relies on two key principles. First, a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), is used. sielc.com This buffer acts as an electrostatic "bridge," linking the negatively charged sulfonate groups of the dye to the negatively charged surface of the stationary phase. sielc.com Second, the mobile phase consists of a high percentage of an organic solvent like acetonitrile. sielc.com This minimizes the formation of a solvation layer around the charged analyte, facilitating the interaction with the buffered column surface. This unique approach allows for the effective retention and separation of charged analytes on columns with a surface of the same charge. sielc.com

Spectrophotometric Quantification Methods

Spectrophotometry is a common method for quantifying the concentration of this compound in solution. The dye exhibits a characteristic absorbance peak in the visible spectrum, which allows for its measurement using a UV-Vis spectrophotometer. arxiv.orgresearchgate.net The maximum absorbance (λmax) for this compound is reported to be in the range of 611 to 618 nm in aqueous solutions. arxiv.orgaatbio.com However, the exact peak can vary depending on the experimental conditions, with some studies reporting a λmax of 565 nm. researchgate.net The pH of the solution can also influence the absorption spectrum; at higher pH levels, a slight blue shift in the main absorption band may be observed. arxiv.org Quantification is achieved by measuring the absorbance at the λmax and applying the Beer-Lambert law, which relates absorbance to concentration.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Direct Blue 1 |

| Potassium Hydroxide |

| Acetonitrile |

| N,N,N',N'-Tetramethyl-1,3-propanediamine |

Development of UV-Vis Spectrophotometric Assays

The distinct spectral properties of this compound (CSB) make it a valuable compound in the development of ultraviolet-visible (UV-Vis) spectrophotometric assays. The dye is characterized by a strong absorbance peak in the visible region of the electromagnetic spectrum, typically observed between 610 nm and 618 nm. researchgate.netresearchgate.net This characteristic absorption is fundamental to its quantification and detection in various analytical applications, including diagnostic assay manufacturing. nih.gov

Research into the assembly of CSB molecules on solid substrates has utilized UV-Vis spectroscopy to monitor the process. In one study, the formation of layer-by-layer self-assembled films of CSB and a polycation, Poly(allylamine hydrochloride), was investigated. The UV-Vis absorption spectra confirmed the successful incorporation of CSB into the films, showing an intense, broad band in the 450–750 nm region, with a specific peak at 618 nm in the solution phase. researchgate.net This demonstrates the utility of spectrophotometry in characterizing the aggregation behavior of the dye at a molecular level.

Table 1: UV-Vis Spectral Characteristics of this compound in Different States researchgate.net

| Sample State | Long Wavelength Band (nm) | High Energy Band (nm) | Peak Wavelength (λmax) in Solution (nm) |

|---|---|---|---|

| Aqueous Solution (10⁻⁵M) | 450-750 | 275-350 | 618 |

| Microcrystal | 450-750 | 275-350 | Not specified |

| 1 Bi-layer CSB-PAH Film | 450-750 | 275-350 | Not specified |

Furthermore, UV-Vis spectrophotometry is a key technique for studying the kinetics of dye degradation. In research on the photocatalytic degradation of CSB using titanium dioxide thin films, spectrophotometry was used to measure the decrease in dye concentration over time. nih.gov These studies investigated how experimental conditions such as pH, temperature, and initial dye concentration affected the rate of degradation, with lower pH values leading to an increased rate of color disappearance. nih.gov Such assays are crucial for evaluating the efficacy of water purification methods. nih.gov

Table 2: Factors Affecting the Rate of CSB Degradation Measured by Spectrophotometry nih.gov

| Parameter | Observation | Impact on Degradation Rate |

|---|---|---|

| pH | Rate of color disappearance increased at lower pH. | Higher at lower pH |

| Temperature | Studied as an experimental condition. | Affects rate |

| Initial Concentration | Higher concentrations required longer degradation times. | Slower at high concentrations |

Supramolecular Solvent-Based Microextraction for Trace Analysis

Supramolecular solvent-based microextraction (SSME) is a green analytical chemistry technique used for the separation and preconcentration of analytes from various matrices. researchgate.netbohrium.com The method involves the use of a supramolecular solvent, which is a nano-structured liquid formed from the self-assembly of amphiphilic molecules, such as long-chain alcohols (e.g., 1-decanol, 1-octanol) or fatty acids (e.g., decanoic acid), in a water-miscible solvent like tetrahydrofuran (B95107) (THF). bohrium.comtubitak.gov.trneu.edu.tr When this mixture is introduced into an aqueous sample, the amphiphiles aggregate to form a distinct, water-immiscible liquid phase that can extract target analytes with high efficiency. bohrium.comresearchgate.net

This technique has been successfully applied to the trace analysis of synthetic azo dyes, such as Sudan dyes, and other colorants like rhodamine B. bohrium.comtubitak.gov.trneu.edu.tr The optimization of an SSME method typically involves adjusting parameters such as sample pH, the type and volume of the extraction solvent and disperser solvent, and centrifugation time to achieve maximum recovery. tubitak.gov.trneu.edu.tr

While direct methods for the trace analysis of this compound using SSME are not extensively documented, its behavior within an SSME system has been studied. In the development of an SSME method for the spectrophotometric detection of rhodamine B, this compound was included in an interference study. researchgate.netneu.edu.tr The results showed that even at a 100-fold concentration excess relative to the analyte, this compound did not significantly interfere with the extraction and determination of rhodamine B, yielding a recovery of 97 ± 5%. researchgate.netneu.edu.tr This finding is significant as it characterizes the behavior of CSB in a well-defined SSME system.

Table 3: Interference Study of Foreign Ions on Rhodamine B Recovery Using SSME researchgate.netneu.edu.tr

| Foreign Substance | Concentration Factor (Interferent:Analyte) | Recovery (%) |

|---|---|---|

| This compound | 100 | 97 ± 5 |

| Brilliant Black BN | 20 | 97 ± 1 |

| Na⁺, K⁺, Ca²⁺, Mg²⁺ | 1000 | 95 - 103 |

| Al³⁺, Fe³⁺, Cu²⁺, Ni²⁺ | 500 | 96 - 104 |

Additionally, research into a different technique, ultrasound-assisted dispersive liquid-liquid microextraction, has utilized this compound as a chelating agent for the preconcentration of lead prior to its determination, demonstrating its active role in other modern extraction methodologies. The broader class of azo dyes is also recognized for its use as chelating agents in the SSME of metal ions. researchgate.net

Environmental Chemistry and Remediation Research

Adsorptive Removal from Aqueous Solutions

Adsorption has been identified as a highly effective and widely studied method for the removal of dyes from wastewater due to its efficiency and the availability of a wide range of adsorbent materials. Research focuses on developing novel adsorbents and understanding the mechanics of the adsorption process for CSB6B.

The quest for efficient and cost-effective dye removal has led to the development of various adsorbent materials. These materials are characterized by their high surface area, specific functional groups, and stability.

Pyrrolidinomethylcalix researchgate.netarene Coated Silica (B1680970) (PCS): Silica surfaces have been chemically modified and coated with pyrrolidinomethylcalix researchgate.netarene to create a novel adsorbent for CSB6B. researchgate.netlvb.lt Characterization using Fourier transform infrared (FTIR) and scanning electron microscopy (SEM) confirms the successful coating. researchgate.netlvb.lt This adsorbent has demonstrated high efficiency in removing CSB6B from water samples, with equilibrium being achieved within 15 minutes. researchgate.net The adsorption capacity for Chicago Sky Blue 6B was determined to be 17.5 mmol g⁻¹. researchgate.net

ZnAl2O4 Nanoparticles: Zinc aluminate (ZnAl2O4) nanocrystals, synthesized via methods like the modified Pechini method, have been evaluated as promising adsorbents for CSB6B. curresweb.com These nanoparticles are characterized by techniques such as FTIR, SEM, X-ray diffraction (XRD), and N2 adsorption/desorption isotherms (BET). curresweb.com The composition of this mixed metal oxide is often confirmed by EDX analysis. curresweb.com Studies have shown that ZnAl2O4 nanoparticles can achieve a maximum adsorption removal of CSB6B dye of 99.15%. curresweb.com Composites such as ZnO-ZnAl2O4-CuO have also been developed and studied for their adsorptive properties. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that show promise as efficient adsorbents for various pollutants, including dyes. northwestern.edu Their tunable structures and high porosity make them suitable candidates for water remediation applications. northwestern.edu While specific studies on CSB6B are emerging, the general properties of MOFs suggest their potential for its removal. For instance, bodipy-based MOFs have been shown to be effective visible-light heterogeneous photocatalysts, indicating the potential for functionalized MOFs in dye degradation. researchgate.net

Potato Peel Based Magnetic Materials: In a bid to use low-cost, eco-friendly materials, researchers have synthesized magnetic materials from potato peels (Fe3O4−PP) for the decontamination of CSB6B. researchgate.netaip.org These materials are characterized by FTIR, XRD, Transmission Electron Microscopy (TEM), and Vibrating Sample Magnetometry (VSM). researchgate.netaip.org This novel composite combines the sorptive properties of carbonized potato peel with the magnetic properties of iron oxide, allowing for easy separation of the adsorbent from water after treatment. researchgate.net The optimal removal efficiency has been reported to be 86.88 mg/g. researchgate.netaip.org

To understand the rate and mechanism of the adsorption process, kinetic models are applied to experimental data. The most commonly used models are the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

Pseudo-First-Order: This model describes adsorption in the initial stages but is often not the best fit for the entire process of CSB6B adsorption onto various materials.

Pseudo-Second-Order: This model is frequently found to best describe the adsorption kinetics of CSB6B on several adsorbents, including pyrrolidinomethylcalix researchgate.netarene coated silica (R² > 0.99), ZnAl2O4 nanoparticles, and potato peel-based magnetic materials (R² = 0.99). lvb.ltcurresweb.comaip.org This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. lvb.lt

Table 1: Adsorption Kinetic Models for this compound on Various Adsorbents

| Adsorbent Material | Best Fit Kinetic Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Pyrrolidinomethylcalix researchgate.netarene Coated Silica | Pseudo-Second-Order | >0.99 | lvb.lt |

| ZnAl2O4 Nanoparticles | Pseudo-Second-Order | - | curresweb.com |

| Potato Peel Based Magnetic Materials | Pseudo-Second-Order | 0.99 | aip.org |

Adsorption isotherms are crucial for describing how adsorbates interact with adsorbents and are critical for optimizing the design of adsorption systems. mdpi.com The data are often analyzed using models such as the Langmuir, Freundlich, Temkin, and Dubinin–Radushkevich isotherms.

Langmuir Isotherm: This model, which assumes monolayer adsorption on a homogeneous surface, provides a very good fit for the experimental data of CSB6B adsorption on ZnAl2O4 nanoparticles, potato peel-based magnetic materials (R²=0.99), and pyrrolidinomethylcalix researchgate.netarene coated silica (R² > 0.99). lvb.ltcurresweb.comaip.org This indicates that a monolayer of dye molecules forms on the surface of these adsorbents.

Freundlich Isotherm: This model describes multilayer adsorption on a heterogeneous surface. It is also used to analyze CSB6B adsorption data but often provides a less accurate fit compared to the Langmuir model for the aforementioned adsorbents. curresweb.comcurresweb.com

Temkin and Dubinin–Radushkevich (D-R) Isotherms: These models are also applied to evaluate the adsorption process, providing insights into the heat of adsorption and the nature of the adsorption process (physical or chemical), respectively. curresweb.comcurresweb.com

Table 2: Adsorption Isotherm Models for this compound on Various Adsorbents

| Adsorbent Material | Best Fit Isotherm Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| ZnAl2O4 Nanoparticles | Langmuir | - | curresweb.com |

| Potato Peel Based Magnetic Materials | Langmuir | 0.99 | aip.org |

| Pyrrolidinomethylcalix researchgate.netarene Coated Silica | Langmuir | >0.99 | lvb.lt |

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity, thermal nature, and randomness of the adsorption process.

For the adsorption of CSB6B onto ZnAl2O4 nanoparticles , the negative value of ΔG° indicated that the process is spontaneous at all tested temperatures. curresweb.com The negative ΔH° value showed that the adsorption is exothermic in nature. curresweb.com

In the case of pyrrolidinomethylcalix researchgate.netarene coated silica , thermodynamic experiments also described the reaction as spontaneous and exothermic. lvb.lt

Conversely, the adsorption of CSB6B onto CuAl2O4 nanoparticles was found to be an endothermic process, indicated by a positive ΔH° value (55.11 kJ/mol). curresweb.com The process was also spontaneous (negative ΔG°), and the positive ΔS° value suggested increased disorder at the solid-solution interface. curresweb.com

The pH of the aqueous solution is a critical parameter affecting the surface charge of the adsorbent and the ionization of the dye molecule, thereby influencing adsorption efficiency.

For pyrrolidinomethylcalix researchgate.netarene coated silica , maximum adsorption of CSB6B was observed in the acidic to neutral pH range. researchgate.netlvb.lt Specifically, the highest percentage of adsorption (95%) was achieved at pH 2.5. researchgate.net

The adsorption of CSB6B onto ZnAl2O4 nanoparticles was also pH-dependent, with the maximum dye removal efficiency of 99.57% occurring around a pH of 7.8. curresweb.com

Studies on the electrostatic layer-by-layer assembly of CSB6B with poly(allylamine hydrochloride) showed that the intensity of absorbance, indicating interaction, was maximal at a pH of 6.8 and decreased at both lower and higher pH values. arxiv.org This is attributed to changes in the ionic nature of the CSB6B solution. arxiv.org

Photocatalytic Degradation Studies

Photocatalysis is another promising technology for the complete mineralization of organic dyes into less harmful substances. nih.gov This process typically involves a semiconductor catalyst that, upon irradiation with light, generates reactive oxygen species.

Aqueous solutions of this compound have been shown to undergo degradation when irradiated with visible light in the presence of titanium dioxide (TiO2) thin films. nih.govresearchgate.net Studies indicate that complete mineralization of the dye can occur under these experimental conditions, leading to the formation of harmless intermediates and colorless products. nih.govresearchgate.net The degradation process results in a decrease in the Chemical Oxygen Demand (COD), confirming the reduction of organic matter. nih.govresearchgate.net

The efficiency of photocatalytic degradation is influenced by several factors:

pH: The rate of color disappearance increases at a lower pH. nih.govresearchgate.net For instance, with a TiO2 catalyst, the degradation is more efficient at pH < 6 because the catalyst surface becomes more positively charged, strongly attracting the anionic dye molecules. researchgate.net At pH 2, a 98% degradation was observed after approximately 1800 minutes. researchgate.net In basic media (pH 10), the degradation rate is significantly slower. researchgate.net

Initial Dye Concentration: Higher concentrations of the dye require longer degradation times. nih.govresearchgate.net

Catalyst: Besides TiO2, other nanoparticles like CaO have been tested. Synthesized CaO nanoparticles (average size 36 nm) achieved a maximum degradation of 97% at pH 7, which was significantly higher than that of commercially procured TiO2 nanoparticles under the same conditions. researchgate.net

Biodegradation by Microbial and Enzymatic Systems

Biodegradation offers an alternative, eco-friendly approach to treating effluents containing this compound, utilizing the metabolic capabilities of microorganisms and their enzymes.

Laccases, a class of multi-copper oxidoreductase enzymes produced by various fungi, are particularly effective in degrading azo dyes. mdpi.com

Research has demonstrated that purified laccase from the white-rot fungus Pycnoporus cinnabarinus can initiate the destruction of the chromophore of this compound. nih.govresearchgate.net This enzymatic action results in the formation of two intermediate products with significantly lower absorption intensities than the parent dye. nih.gov The rate of this transformation is directly proportional to the concentration of the laccase enzyme. nih.gov The enzyme, with a molecular size of 63 kDa, was found to be stable for one hour at 60°C. nih.govresearchgate.net

Other fungal strains, such as Cerrena unicolor and Trametes versicolor, also produce laccases capable of decolorizing this compound. researchgate.net Studies on other azo dyes have shown that the optimal pH for laccase-mediated decolorization is often in the acidic range (e.g., pH 5), and increasing the enzyme activity generally enhances the decolorization percentage. nih.gov

Certain bacterial strains have also demonstrated the ability to degrade and detoxify this compound. A moderately halophilic bacterium identified as Marinobacter sp. strain HBRA, isolated from seawater, has shown remarkable efficiency. researchgate.net

This strain was able to achieve complete decolorization of the dye (at a concentration of 100 mg/L) within just 6 hours under optimized conditions (37°C, pH 8, and 70 g/L NaCl). researchgate.net Analysis using Fourier-transform infrared spectroscopy (FT-IR) revealed that the Marinobacter strain specifically targets and breaks the azo bond (N=N). researchgate.net Further analysis using liquid chromatography-mass spectrometry (LC-MS) helped in proposing a biotransformation pathway for the dye's degradation, confirming the formation of various metabolites. researchgate.net Importantly, subsequent phytotoxicity and genotoxicity studies showed that the resulting metabolites were significantly less toxic than the original this compound dye. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.govscience.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. science.gov For Chicago Sky Blue 6B, docking simulations have been crucial in identifying and characterizing its interactions with several key protein targets.

CSB6B is a known inhibitor of multiple proteins, including Macrophage Migration Inhibitory Factor (MIF), Vesicular Glutamate (B1630785) Transporters (VGLUTs), and α-synuclein. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Macrophage Migration Inhibitory Factor (MIF): CSB6B acts as a novel allosteric inhibitor of MIF, a cytokine involved in inflammatory diseases. researchgate.netcumhuriyet.edu.tr Structural studies of the complex, available in the Protein Data Bank (PDB entry 3U18), reveal a unique binding mode. A single molecule of CSB6B occupies the interface between two MIF trimers. The binding is primarily driven by hydrophobic interactions and is further stabilized by hydrogen bonds with specific residues from three different monomers. cumhuriyet.edu.tr This allosteric inhibition presents a distinct mechanism compared to other known MIF inhibitors that typically target the tautomerase active site. cumhuriyet.edu.tr

Vesicular Glutamate Transporters (VGLUTs): CSB6B is a potent competitive inhibitor of L-glutamate uptake into synaptic vesicles, a process mediated by VGLUTs. researchgate.netscience.govresearchgate.net Inhibition of these transporters can offer neuroprotective effects, for instance, by reducing the massive release of glutamate during cerebral ischemia. nih.govresearchgate.net Docking studies are essential to model how the large, structurally complex CSB6B molecule fits into the glutamate binding site of VGLUTs to exert its inhibitory effect.

α-Synuclein: The aggregation of the α-synuclein protein is a hallmark of Parkinson's disease. CSB6B has been shown to inhibit this aggregation and its cell-to-cell propagation. researchgate.net Computational modeling indicates that CSB6B directly binds to the N-terminus of α-synuclein. This interaction prevents the protein from fibrillating, suggesting a therapeutic potential for synucleinopathies. researchgate.net

Table 1: Protein Targets of this compound and Binding Insights

| Protein Target | Type of Inhibition | Binding Site/Mechanism | Key Findings from Computational/Structural Studies |

| Macrophage Migration Inhibitory Factor (MIF) | Allosteric | Interface of two MIF trimers | Binding is driven by hydrophobic interactions and stabilized by H-bonds with residues from three monomers. cumhuriyet.edu.tr |

| Vesicular Glutamate Transporters (VGLUTs) | Competitive | Glutamate binding site (presumed) | Inhibits L-glutamate uptake, offering potential neuroprotection. nih.govscience.govresearchgate.net |

| α-Synuclein | Aggregation Inhibitor | N-terminus of the protein | Direct binding prevents protein fibrillation and cell-to-cell propagation of aggregates. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations have been applied to this compound (also known as Direct Blue 1) and similar azo dyes to understand their electronic properties, which govern their color, stability, and reactivity.

Studies on Direct Blue 1 using DFT have involved calculating the optimized molecular structures and their corresponding energies. Such calculations are foundational for understanding the molecule's behavior in different environments. The electronic properties of related azo dyes have been investigated to understand their photoisomerization behavior, where the molecule switches between trans and cis forms upon light irradiation. cumhuriyet.edu.tr For complex dyes like CSB6B, DFT helps in interpreting experimental UV-visible absorption spectra by calculating the energies of electronic transitions between molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

Table 2: Representative FMO Data for Azo Dyes (Illustrative)

| Parameter | Description | Typical Energy Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.0 to 3.5 |

Note: This table is illustrative of typical values for related dyes and not specific experimental or calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the total electrostatic potential on the electron density surface of a molecule. It is used to identify the positive and negative charged regions, which helps in predicting a molecule's reactivity and its interaction with other molecules, such as receptor binding sites.

Computational Modeling of Tautomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Azo dyes containing hydroxyl groups ortho or para to the azo linkage, like this compound, can exist in an azo-hydrazone tautomeric equilibrium. The structure and properties of the dye can be significantly different depending on which tautomer is dominant.

Spectroscopic studies combining NMR, resonance Raman, infrared, and UV-visible spectroscopy have provided strong evidence that this compound exists predominantly in its hydrazone tautomeric form in various media, including in solution and when adsorbed onto cellulose (B213188) surfaces. In this form, a proton has migrated from a hydroxyl group to one of the nitrogen atoms of the azo bridge, creating a ketone-like C=O group and an N-H bond.

Computational modeling, typically using DFT, can be employed to investigate this equilibrium. These calculations involve optimizing the geometry of each tautomer and calculating their relative energies. The tautomer with the lower calculated energy is predicted to be the more stable and thus the more abundant form. Such studies on similar azo dyes have confirmed that the hydrazone form is often energetically favored, which aligns with the experimental findings for this compound.

Material Science and Supramolecular Assembly

Fabrication of Self-Assembled Films

Self-assembled films incorporating CSB can be fabricated using techniques that leverage molecular interactions to build layered structures. These methods offer precise control over the film's composition and architecture at the nanoscale.

A primary method for fabricating thin films with CSB is the electrostatic layer-by-layer (LbL) self-assembly technique. arxiv.orgworldscientific.com This process involves the alternate adsorption of oppositely charged species from aqueous solutions onto a solid substrate, such as quartz. arxiv.org

In a typical procedure, the anionic CSB dye is paired with a cationic polymer (polycation), such as poly(allylamine hydrochloride) (PAH). arxiv.orgworldscientific.com The fabrication process begins with a charged substrate, which is then alternately dipped into solutions of the polycation and the anionic dye. The electrostatic attraction between the negatively charged sulfonate groups of the CSB molecules and the positively charged groups on the polycation drives the formation of a stable, multilayered film. arxiv.orgresearchgate.net Each deposition cycle adds a new bilayer, allowing for the precise construction of a film with a controlled number of layers. arxiv.org Approximately 15 minutes are required to complete the electrostatic interaction for a single bilayer of PAH and CSB. arxiv.orgworldscientific.com

Characterization of these LbL films using UV-Vis absorption spectroscopy confirms the successful and consistent incorporation of CSB molecules into the film. arxiv.org Further analysis by Scanning Electron Microscopy (SEM) reveals the formation of nano-crystalline aggregates of the dye within the film structure. arxiv.orgworldscientific.comresearchgate.net

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Intense, broad absorption band at 450-750 nm; peak at 618 nm in LbL film. | Successful incorporation and aggregation of CSB molecules in the film. | arxiv.org |

| FTIR Spectroscopy | Confirms electrostatic interaction between CSB and PAH. | Demonstrates the formation of a CSB-PAH complex. | arxiv.org |

| Scanning Electron Microscopy (SEM) | Shows the presence of nanodimensional, crystalline aggregates. | Confirms the aggregated state of the dye within the film's domain structure. | arxiv.org |

The foundation of the LbL assembly is the formation of a stable complex between the polymer and the dye molecules. arxiv.org In the case of Chicago Sky Blue 6B, its multiple sulfonate groups (anionic) readily interact with cationic polymers like PAH. arxiv.orgworldscientific.com This interaction is primarily electrostatic, leading to the creation of a CSB-PAH complex that is the fundamental building block of the multilayer film. arxiv.org

The formation of this complex is confirmed by Fourier-transform infrared (FTIR) spectroscopy, which detects the specific vibrational modes associated with the interacting molecular groups. arxiv.org Studies have also shown that the nature of the polymer and the concentration of the dye can influence the aggregation state of the CSB molecules within the complex, which in turn affects the optical properties of the resulting material. arxiv.orgresearchgate.net For instance, the interaction between the cationic amino group of octadecylamine (B50001) and the sulphonate group of CSB dye is a clear indicator of this complex formation. researchgate.net

Optoelectronic Properties

Films containing this compound exhibit interesting optoelectronic properties, particularly when the dye is embedded within a polymer matrix. These properties are of interest for applications in optical technologies.

This compound has been investigated for its third-order nonlinear optical (NLO) properties when doped into polymer films, such as polyvinyl alcohol (PVA). worldscientific.comworldscientific.comresearchgate.net These films are typically prepared by dissolving PVA and a small weight percentage of CSB (e.g., 1% by weight) in a solvent, casting the solution onto a substrate, and allowing it to dry, forming a film of controlled thickness (e.g., ~100 µm). worldscientific.com

The NLO characteristics are often studied using the Z-scan technique with a continuous wave (CW) laser at specific wavelengths, such as 532 nm and 633 nm. worldscientific.comworldscientific.com Research indicates that CSB-doped PVA films exhibit a strong self-defocusing effect, which is a characteristic nonlinear optical phenomenon. worldscientific.comresearchgate.net This effect, along with nonlinear saturated absorption, is a key finding from open and closed aperture Z-scan measurements. worldscientific.comworldscientific.comresearchgate.net The magnitude and sign of the third-order nonlinearity can be evaluated from these measurements. worldscientific.comworldscientific.com

| Property | Observation | Wavelengths Used | Reference |

|---|---|---|---|

| Nonlinear Absorption | Saturated Absorption | 532 nm, 633 nm | worldscientific.comresearchgate.net |

| Nonlinear Refraction | Strong self-defocusing effect | 532 nm, 633 nm | worldscientific.comresearchgate.net |

| Third-Order Nonlinearity | Sign and magnitude evaluated from Z-scan data | 532 nm, 633 nm | worldscientific.comworldscientific.com |

A direct application of the observed NLO behavior is optical limiting. An optical limiter is a device that transmits light at low input intensities but blocks or limits the transmission at high, potentially damaging, input intensities. The CSB-doped PVA films have been shown to possess good optical limiting characteristics. worldscientific.comworldscientific.comresearchgate.net

The limiting effect is studied by measuring the output power of a laser beam passing through the film as a function of the input power. worldscientific.com For CSB-doped PVA films, as the input intensity increases, the output power initially increases but then plateaus, indicating the onset of the limiting effect. worldscientific.com This behavior demonstrates the film's potential for use in protecting optical sensors or human eyes from high-intensity laser radiation. worldscientific.com The studies performed at both 632.8 nm and 532 nm confirm that these films are effective optical limiters. worldscientific.com

Q & A

Q. What are the key physicochemical properties of CSB6B, and how do they influence its experimental applications?

CSB6B (C₃₄H₂₄N₆Na₄O₁₆S₄) is a tetrasodium salt with a molecular weight of 992.8 g/mol. Its high water solubility (2.08 mg/mL in H₂O) and stability under acidic/basic conditions (e.g., resistance to 10% H₂SO₄ or NaOH) make it suitable for aqueous-based assays. Its LogP value (10.18) suggests strong hydrophobicity, necessitating surfactants like PEG300 or Tween80 for in vivo formulations . The compound’s spectral properties (absorption peaks in visible light) are critical for fluorescence-based applications, such as counterstaining in immunofluorescence to reduce autofluorescence .

Q. How should CSB6B be prepared for in vitro and in vivo studies to ensure reproducibility?

- In vitro: Dissolve CSB6B in DMSO (125 mg/mL, 125.91 mM) or water (2.08 mg/mL, 2.10 mM) using low-frequency sonication to prevent aggregation. Aliquot and store at -80°C for long-term stability .

- In vivo: Use solvent systems like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥4.17 mg/mL). Fresh preparation is recommended to avoid degradation .

Q. What are the primary applications of CSB6B in basic biomedical research?

CSB6B is widely used as:

- A competitive inhibitor of vesicular glutamate transporters (VGLUTs) (Ki = 0.19 µM in rat brain synaptosomes) to study neurotransmission .

- A counterstain in immunofluorescence to quench tissue autofluorescence, enhancing signal-to-noise ratios in fixed samples .

- A sodium-taurocholate co-transporting polypeptide (NTCP) inhibitor (IC₅₀ = 7.1 µM) to block hepatitis B/D viral entry in HepaRG cells .

Advanced Research Questions

Q. How can researchers optimize CSB6B’s inhibitory effects on VGLUTs while minimizing off-target interactions?

- Dose titration: Use concentrations ≤0.1 mM to avoid nonspecific effects on plasma membrane transporters. Validate with glutamate uptake assays in synaptosomes .